molecular formula C19H18F3NO2 B2733453 N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-(trifluoromethyl)benzamide CAS No. 1904208-28-1

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B2733453
CAS No.: 1904208-28-1
M. Wt: 349.353
InChI Key: BGIYQJXHJVNIPD-UHFFFAOYSA-N
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Description

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of benzofuran derivatives.

Scientific Research Applications

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-(trifluoromethyl)benzamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-(trifluoromethyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.

    Reduction: The compound can be reduced to form dihydrobenzofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring and the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted benzofuran and benzamide derivatives, which can have different biological and chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its targets .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: A simpler structure with similar biological activities.

    2,3-dihydrobenzofuran: A precursor in the synthesis of the target compound.

    3-(trifluoromethyl)benzamide: Shares the benzamide moiety but lacks the benzofuran ring.

Uniqueness

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-(trifluoromethyl)benzamide is unique due to the combination of the benzofuran ring and the trifluoromethylbenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO2/c1-12(9-13-5-6-17-14(10-13)7-8-25-17)23-18(24)15-3-2-4-16(11-15)19(20,21)22/h2-6,10-12H,7-9H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIYQJXHJVNIPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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